molecular formula C19H18ClN5O B2726044 N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034426-36-1

N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2726044
CAS RN: 2034426-36-1
M. Wt: 367.84
InChI Key: DYSWATQASZGWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the azetidine family of compounds, which have been studied for their biological and pharmacological properties.

Scientific Research Applications

1,2,3-Triazole Moieties in Drug Discovery and Material Science

1,2,3-Triazole rings, a core part of the compound, play a significant role in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. They are known for their stability, dipole moment, and ability to engage in hydrogen bonding, making them attractive scaffolds for developing new therapeutics and materials. The synthesis of 1,4-disubstituted 1,2,3-triazoles, through copper(I) catalyzed azide-alkyne cycloaddition (a key click reaction), exemplifies the versatility and efficiency of incorporating triazole units into complex molecules for enhanced biological activity or material properties (Kaushik et al., 2019).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-16-8-6-14(7-9-16)10-21-19(26)24-11-17(12-24)25-13-18(22-23-25)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWATQASZGWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

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